N~4~-benzyl-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine
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Overview
Description
N4-benzyl-5-nitro-N2-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in biological systems, including DNA and RNA structures. This particular compound is characterized by its unique structure, which includes a benzyl group, a nitro group, and an oxolan-2-ylmethyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-5-nitro-N2-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzylamine derivative reacts with a nitro-substituted pyrimidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the benzyl group is coupled with a halogenated pyrimidine precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-5-nitro-N2-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Coupling: Boronic acids, palladium catalysts.
Major Products Formed
Reduction: Formation of N4-benzyl-5-amino-N2-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
N4-benzyl-5-nitro-N2-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N4-benzyl-5-nitro-N2-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N4-(2,5-dimethoxyphenyl)-5-nitro-N2-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine: Similar structure with different substituents on the benzyl group.
N4-benzyl-5-amino-N2-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine: Reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
N4-benzyl-5-nitro-N2-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for various chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H20N6O3 |
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Molecular Weight |
344.37 g/mol |
IUPAC Name |
4-N-benzyl-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H20N6O3/c17-14-13(22(23)24)15(18-9-11-5-2-1-3-6-11)21-16(20-14)19-10-12-7-4-8-25-12/h1-3,5-6,12H,4,7-10H2,(H4,17,18,19,20,21) |
InChI Key |
LTXIQNSBTILVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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